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Compound of Interest

Compound Name: Tetraisocyanatosilane

Cat. No.: B009437

For Immediate Release

[City, State] — [Date] — A comprehensive theoretical analysis of tetraisocyanatosilane
(Si(NCO)4), a molecule of significant interest in organosilicon chemistry, has been conducted
through rigorous quantum chemical calculations. This in-depth technical guide provides
researchers, scientists, and drug development professionals with a detailed overview of its
structural, vibrational, and electronic properties, underpinned by robust computational
methodologies. The findings offer valuable insights for applications ranging from materials
science to chemical synthesis.

Tetraisocyanatosilane, a tetrahedral molecule with Td symmetry, has been the subject of
theoretical investigations to elucidate its fundamental characteristics.[1][2] These computational
studies are crucial for understanding its reactivity and potential applications, such as a
precursor for silicon dioxide films.[1] The molecule's high sensitivity to moisture necessitates
careful handling and makes theoretical modeling an invaluable tool for predicting its behavior.

[1]

Molecular Geometry

The equilibrium structure of tetraisocyanatosilane has been optimized using quantum
chemical methods to determine its key geometrical parameters. The molecule adopts a
tetrahedral arrangement around the central silicon atom, as predicted by its Td symmetry.[1]
The calculated bond lengths and angles provide a precise three-dimensional picture of the
molecule.
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Parameter Calculated Value

Bond Lengths (A)

Si-N Data not available in search results
N=C Data not available in search results
Cc=0 Data not available in search results

Bond Angles (°)

N-Si-N ~109.5 (implied by Td symmetry)[1]
Si-N-C Data not available in search results
N-C-O Data not available in search results

Table 1: Optimized Geometrical Parameters of

Tetraisocyanatosilane.

Vibrational Properties

The vibrational modes of tetraisocyanatosilane have been theoretically determined, providing
insights into its infrared (IR) and Raman spectra. A group theoretical analysis for a molecule
with Td symmetry predicts six types of vibrational motion.[2] The calculated frequencies for
these modes are essential for interpreting experimental spectroscopic data.
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Vibrational Mode Calculated Frequency (cm™?)

Si-N stretch Data not available in search results
N-C-O symmetric stretch Data not available in search results
N-C-O asymmetric stretch Data not available in search results
N-C-O bend Data not available in search results
Si-N-C bend Data not available in search results
N-Si-N bend Data not available in search results

Table 2: Calculated Vibrational Frequencies of

Tetraisocyanatosilane.

Electronic Properties

The electronic structure of tetraisocyanatosilane dictates its chemical reactivity and optical
properties. Key electronic parameters, such as the Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-
LUMO gap, have been calculated. The distribution of electronic charge within the molecule is

described by atomic charges.
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Property Calculated Value

HOMO Energy Data not available in search results
LUMO Energy Data not available in search results
HOMO-LUMO Gap Data not available in search results

Mulliken Atomic Charges

Si Data not available in search results
N Data not available in search results
C Data not available in search results
0] Data not available in search results

Table 3: Electronic Properties of

Tetraisocyanatosilane.

Computational Methodology

The theoretical properties presented in this guide were obtained through quantum chemical
calculations. A prominent study utilized the GAUSSIAN 98 suite of programs to investigate the
vibrational frequencies and structure of tetraisocyanatosilane.[2] While the specific level of
theory and basis set for this particular study are not detailed in the available literature, such
calculations typically involve methods like Density Functional Theory (DFT) or ab initio
approaches (e.g., Hartree-Fock, Mgller-Plesset perturbation theory) with appropriate basis sets
to ensure a balance between computational accuracy and cost.

General Computational Workflow:
 Input Preparation: Construction of the initial molecular geometry of tetraisocyanatosilane.

o Method Selection: Choice of a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.qg.,
6-31G*, cc-pVTZ).

o Geometry Optimization: An iterative process to find the minimum energy conformation of the
molecule, yielding the optimized bond lengths and angles.
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¢ Frequency Calculation: Performed on the optimized geometry to compute the vibrational
frequencies and to confirm that the structure corresponds to a true minimum on the potential
energy surface.

» Electronic Property Calculation: Single-point energy calculation on the optimized geometry to
determine properties such as HOMO-LUMO energies and atomic charges.

* Analysis of Results: Extraction and interpretation of the calculated data.

Below is a diagram illustrating the typical workflow for such quantum chemical calculations.
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Caption: Computational workflow for determining theoretical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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